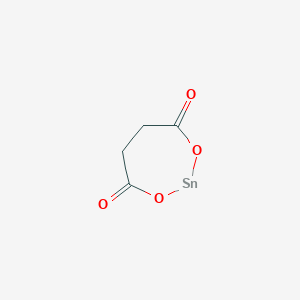
1,3,2lambda2-Dioxastannepane-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2lambda2-Dioxastannepane-4,7-dione (DOSD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DOSD is a cyclic organic compound that contains tin and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1,3,2lambda2-Dioxastannepane-4,7-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. 1,3,2lambda2-Dioxastannepane-4,7-dione has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. 1,3,2lambda2-Dioxastannepane-4,7-dione may also interact with other enzymes and proteins involved in cellular processes, leading to its biological effects.
Biochemische Und Physiologische Effekte
1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antidiabetic effects. 1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, leading to its anti-inflammatory effects. 1,3,2lambda2-Dioxastannepane-4,7-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to its anticancer effects. In diabetic animals, 1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to reduce blood glucose levels and prevent the development of diabetic complications, leading to its antidiabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,2lambda2-Dioxastannepane-4,7-dione has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 1,3,2lambda2-Dioxastannepane-4,7-dione can be easily synthesized using various methods, and its purity can be controlled by adjusting the reaction conditions. However, 1,3,2lambda2-Dioxastannepane-4,7-dione also has some limitations for lab experiments, including its toxicity and limited solubility in water. 1,3,2lambda2-Dioxastannepane-4,7-dione should be handled with care, as it can cause skin and eye irritation. Its limited solubility in water may also limit its use in biological assays.
Zukünftige Richtungen
There are several future directions for the study of 1,3,2lambda2-Dioxastannepane-4,7-dione, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific fields. The development of more efficient synthesis methods may lead to higher yields and purities of 1,3,2lambda2-Dioxastannepane-4,7-dione, making it more accessible for research purposes. The investigation of its mechanism of action may lead to a better understanding of its biological effects and potential therapeutic applications. The exploration of its potential applications in various scientific fields may lead to the development of new drugs, catalysts, and materials.
Synthesemethoden
1,3,2lambda2-Dioxastannepane-4,7-dione can be synthesized using various methods, including the reaction of tin(IV) oxide with 2,3-dihydroxybenzoic acid, the reaction of tin(IV) chloride with 2,3-dihydroxybenzoic acid, and the reaction of tin(IV) acetate with 2,3-dihydroxybenzoic acid. The yield and purity of 1,3,2lambda2-Dioxastannepane-4,7-dione depend on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
1,3,2lambda2-Dioxastannepane-4,7-dione has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and medicinal chemistry. 1,3,2lambda2-Dioxastannepane-4,7-dione has been used as a reagent in organic synthesis reactions, such as the synthesis of cyclic compounds and the preparation of chiral ligands. 1,3,2lambda2-Dioxastannepane-4,7-dione has also been used as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In medicinal chemistry, 1,3,2lambda2-Dioxastannepane-4,7-dione has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antidiabetic agent.
Eigenschaften
CAS-Nummer |
112131-12-1 |
|---|---|
Produktname |
1,3,2lambda2-Dioxastannepane-4,7-dione |
Molekularformel |
C4H4O4Sn |
Molekulargewicht |
234.78 g/mol |
IUPAC-Name |
1,3,2λ2-dioxastannepane-4,7-dione |
InChI |
InChI=1S/C4H6O4.Sn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI-Schlüssel |
PQQMFTAUKPHVMV-UHFFFAOYSA-L |
SMILES |
C1CC(=O)O[Sn]OC1=O |
Kanonische SMILES |
C1CC(=O)O[Sn]OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



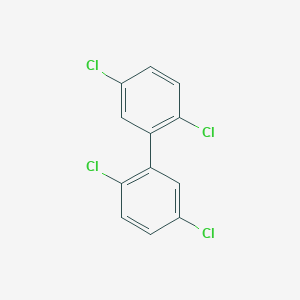
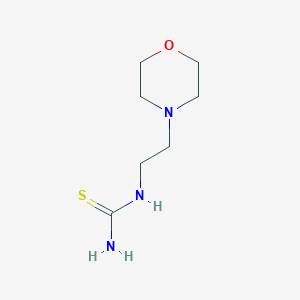

![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)
![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
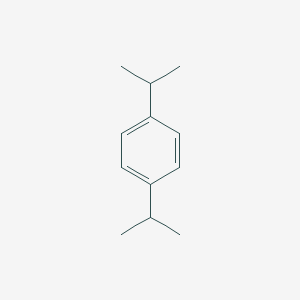
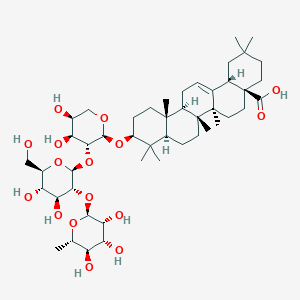
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
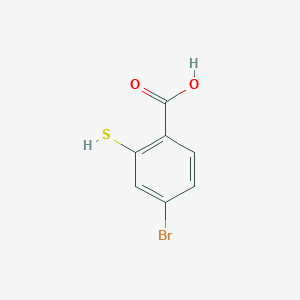
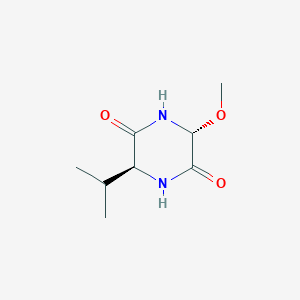

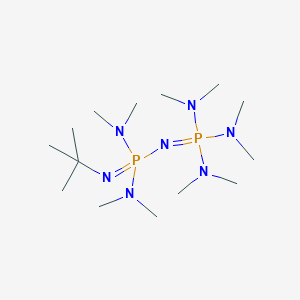
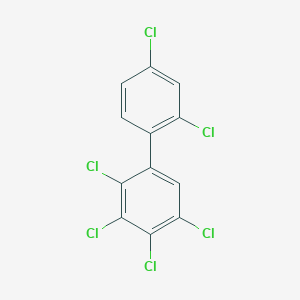
![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)